molecular formula C14H15F3N4O3S B2877398 N,N-dimethyl-4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide CAS No. 320425-22-7

N,N-dimethyl-4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide

Cat. No.: B2877398
CAS No.: 320425-22-7
M. Wt: 376.35
InChI Key: DJBCLRNEINWEAP-FLIBITNWSA-N
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Description

N,N-Dimethyl-4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide is a structurally complex molecule featuring a benzenesulfonamide core linked to a pyrazolone moiety via an imine bridge. Key structural elements include:

  • Sulfonamide group: A common pharmacophore in medicinal chemistry, often associated with biological activity such as enzyme inhibition or antimicrobial effects.
  • Substituents: A trifluoromethyl (-CF₃) group at position 3 and a methyl (-CH₃) group at position 1 of the pyrazolone ring, which influence electronic and steric properties.

This compound’s structure suggests applications in drug discovery, particularly in targeting enzymes or receptors where the sulfonamide and pyrazolone groups could mediate binding.

Properties

IUPAC Name

N,N-dimethyl-4-[[2-methyl-3-oxo-5-(trifluoromethyl)-1H-pyrazol-4-yl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O3S/c1-20(2)25(23,24)10-6-4-9(5-7-10)18-8-11-12(14(15,16)17)19-21(3)13(11)22/h4-8,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAKNLNCFQUOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C(F)(F)F)C=NC2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide, commonly referred to as compound 320425-22-7 , is a sulfonamide derivative with potential therapeutic applications. This compound has garnered attention due to its structural characteristics and biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of compound 320425-22-7 is C14H15F3N4O3SC_{14}H_{15}F_{3}N_{4}O_{3}S, with a molecular weight of 376.35 g/mol . The presence of a trifluoromethyl group and a pyrazole moiety contributes to its unique biological properties.

PropertyValue
Molecular FormulaC14H15F3N4O3S
Molecular Weight376.35 g/mol
CAS Number320425-22-7

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a review highlighted that derivatives of p-aminobenzoic acid (PABA), which share structural similarities with this compound, showed promising antimicrobial activity with IC50 values ranging from 0.58 µM against targeted enzymes .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has demonstrated significant inhibitory effects on cancer cell proliferation. For example:

  • MCF-7 Cell Line : Compounds related to this structure exhibited IC50 values comparable to established chemotherapeutics like doxorubicin.
  • A549 Cell Line : A specific derivative showed an IC50 value of 3.0 µM , indicating potent antiproliferative activity .

Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of sulfonamide derivatives, N,N-dimethyl derivatives exhibited substantial growth inhibition in various human cancer cell lines. The most potent derivative achieved an IC50 value of 22.54 µM against MCF7 cells, demonstrating its potential as a chemotherapeutic agent .

Study 2: Mechanistic Insights

Molecular docking studies have been employed to predict the binding modes of N,N-dimethyl derivatives with key biological targets such as RXRα-LBD (Retinoid X Receptor alpha - Ligand Binding Domain). These studies suggest that the compound may exert its effects through modulation of nuclear receptor activity, which is crucial in cancer biology .

Chemical Reactions Analysis

Schiff Base Condensation

The compound’s core structure is synthesized via Schiff base formation between the sulfonamide moiety and a pyrazolone derivative. For example:

  • N,N-dimethyl-4-aminobenzenesulfonamide reacts with 1-methyl-5-oxo-3-(trifluoromethyl)-4H-pyrazole-4-carbaldehyde under acidic conditions (e.g., acetic acid) to form the conjugated imine linkage .

  • Yields for analogous Schiff base syntheses reach 86% under reflux conditions .

Copper-Mediated Trifluoromethylation

The trifluoromethyl group at the pyrazole’s 3-position is introduced via copper-catalyzed reactions:

  • α,β-Alkynic tosylhydrazones react with CF3_3SiMe3_3 in air at room temperature, enabling trifluoromethylation and detosylation .

  • This method achieves good functional group tolerance and avoids harsh conditions .

Reaction StepReagents/ConditionsYieldSource
TrifluoromethylationCuI, CF3_3SiMe3_3, DMF, rt, air70–85%
Schiff Base FormationAcetic acid, ethanol, reflux86%

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes bromination:

  • Pyrazoline intermediates react with bromine in acetic acid to yield 4-bromo derivatives (e.g., 79–84% yields for analogous compounds) .

Nucleophilic Modifications

The sulfonamide group participates in nucleophilic reactions:

  • Condensation with isocyanides or malonates forms fused heterocycles (e.g., triazinoquinoxalines) .

  • Reaction with phenyl isothiocyanate produces thiourea-linked derivatives .

[3+2] Cycloaddition

The pyrazole core is assembled via 1,3-dipolar cycloaddition:

  • Diazocompounds (from tosylhydrazones) react with alkynyl bromides to regioselectively form 3,5-disubstituted pyrazoles .

  • Iron-catalyzed cyclization of diarylhydrazones with diols provides 1,3,5-substituted pyrazoles .

[4+1] Annulation

Azoalkene intermediates derived from N-sulfonyl hydrazones react with isocyanides under I2_2/TBHP catalysis to form 5-aminopyrazoles .

Oxidative Aromatization

Pyrazoline intermediates are oxidized to aromatic pyrazoles using molecular oxygen or TBHP :

  • Knoevenagel condensation followed by oxidative aromatization yields fully substituted pyrazoles .

Detosylation

Copper-mediated detosylation occurs concurrently with trifluoromethylation, removing the tosyl group while introducing CF3_3 .

Structural and Spectral Characterization

Key spectral data for derivatives include:

  • IR : C=O stretches at 1654–1938 cm1^{-1} , SO2_2 symmetric/asymmetric vibrations at 1168–1363 cm1^{-1} .

  • 1^11H-NMR : Pyrazole protons resonate at δ 2.2–2.9 ppm (CH3_3), δ 6.7–8.5 ppm (aromatic and imine protons) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound A : N,N-Dimethyl-4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenesulfonamide (CAS: 320415-75-6)
  • Key Differences :
    • Position 3 substituent : Phenyl (-C₆H₅) in Compound A vs. trifluoromethyl (-CF₃) in the target compound.
    • Position 1 substituent : Hydrogen in Compound A vs. methyl (-CH₃) in the target compound.
  • The methyl group in the target compound may reduce rotational freedom, affecting conformational stability.
Compound B : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Patent Example 53)
  • Key Differences: Core structure: Pyrazolo[3,4-d]pyrimidine fused with a chromenone ring in Compound B vs. a simpler pyrazolone in the target compound. Substituents: Additional fluorine atoms and a chromenone moiety in Compound B.
  • Hypothesized Effects :
    • The extended aromatic system in Compound B may enhance π-π stacking interactions, whereas the target compound’s pyrazolone could favor hydrogen bonding via its ketone group.
Hypothetical Physical Properties :
Property Target Compound Compound A Compound B
Molecular Weight ~450 g/mol (estimated) ~425 g/mol 589.1 g/mol
Melting Point 175–180°C (hypothetical) Not reported 175–178°C
Key Functional Groups -CF₃, -SO₂NMe₂ -C₆H₅, -SO₂NMe₂ -F, -SO₂NHMe, chromenone
Hydrogen Bonding and Crystal Packing :
  • The pyrazolone’s ketone and sulfonamide groups in the target compound may form hydrogen-bonded networks, as described in general crystal engineering principles .
  • Compound B’s fluorinated aromatic system likely adopts distinct packing motifs due to halogen interactions .

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